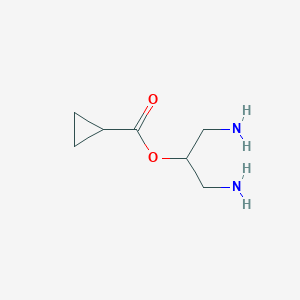
1,3-Diaminopropan-2-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diaminopropan-2-yl cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a carboxylate group and a 1,3-diaminopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diaminopropan-2-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 1,3-diaminopropane. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
1,3-Diaminopropan-2-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Diaminopropan-2-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,3-diaminopropan-2-yl cyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of participating in various biochemical pathways .
類似化合物との比較
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacking the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the diamine moiety.
1,3-Diamino-2-propanol: Similar structure but with a hydroxyl group instead of the ester group
Uniqueness
1,3-Diaminopropan-2-yl cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the diamine moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.
特性
CAS番号 |
791045-87-9 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
1,3-diaminopropan-2-yl cyclopropanecarboxylate |
InChI |
InChI=1S/C7H14N2O2/c8-3-6(4-9)11-7(10)5-1-2-5/h5-6H,1-4,8-9H2 |
InChIキー |
WAODFKKBTBMPQB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)OC(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

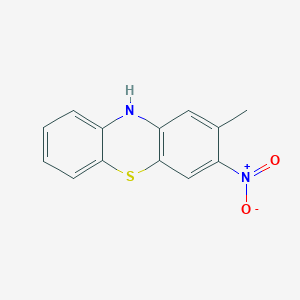

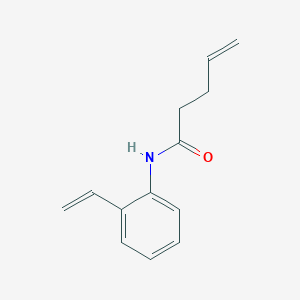
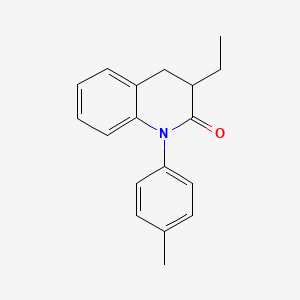
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)
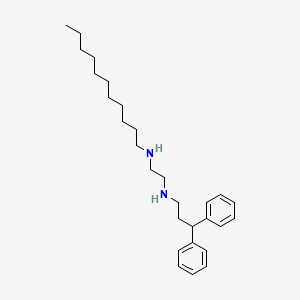
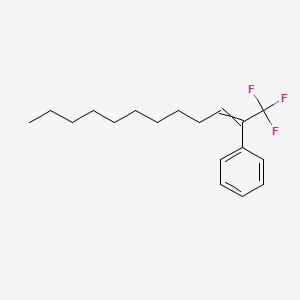
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
